molecular formula C11H13N B13526297 1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine

1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine

Cat. No.: B13526297
M. Wt: 159.23 g/mol
InChI Key: HVZVDKYVNRDOPZ-UHFFFAOYSA-N
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Description

1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine typically involves the formation of the spirocyclic structure through a series of reactions. One common method includes the Michael addition, followed by halogenation and intramolecular ring-closing reactions . Another approach involves the use of multicomponent reactions, which are efficient for the preparation of cyclopropane derivatives .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Electrochemical synthesis has been highlighted as an environmentally benign method, which involves the use of constant current electrosynthesis in the presence of sodium bromide as an electrolyte and a brominating agent .

Chemical Reactions Analysis

Types of Reactions: 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of stable complexes, which can influence various biochemical pathways. The compound’s spirocyclic structure also contributes to its unique reactivity and stability .

Comparison with Similar Compounds

  • 1’,3’-Dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,2,3,3-tetracarbonitrile
  • Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate

Uniqueness: 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine is unique due to its amine functionality, which allows for a wide range of chemical modifications and applications. The presence of the spirocyclic structure also imparts distinct electronic properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine

InChI

InChI=1S/C11H13N/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11/h1-4,10H,5-7,12H2

InChI Key

HVZVDKYVNRDOPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3=CC=CC=C3C2N

Origin of Product

United States

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